molecular formula C12H13ClO5 B1364394 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid CAS No. 590395-60-1

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

Cat. No.: B1364394
CAS No.: 590395-60-1
M. Wt: 272.68 g/mol
InChI Key: ZQKVVBDFOFCEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 590395-60-1. It has a linear formula of C12 H13 Cl O5 . The compound is solid in physical form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)11(10)18-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16) . This indicates that the compound contains a chloro group attached to a phenyl ring, which also carries an ethoxy group and a formyl group. The phenyl ring is further linked to a propanoic acid moiety .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 272.68 g/mol . It is a solid substance stored at room temperature .

Scientific Research Applications

Herbicide Detection and Analysis

  • A study developed a sensitive method for determining phenoxy herbicides like 4-chloro-2-methylphenoxy propanoic acid in water, utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This method was effective in detecting low concentrations in real samples (Nuhu et al., 2012).

Biological Activity Studies

  • Research on 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, similar to the compound , revealed their ability to block chloride membrane conductance in rat striated muscle. This study explored the influence of a second aryloxy moiety in the side-chain on biological activity (Carbonara et al., 2001).

Lignin Degradation

  • Laccase from Coriolus versicolor was used to oxidize a lignin substructure model compound related to 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid, resulting in various products. This study highlighted the potential of laccase in lignin degradation and polymerization processes (Kawai et al., 1999).

Renewable Building Block for Material Science

  • Phloretic acid, a compound related to this compound, was explored as a renewable building block in enhancing the reactivity of molecules towards benzoxazine ring formation. This research provides insights into sustainable alternatives for material science applications (Trejo-Machin et al., 2017).

Chiral Analysis of Herbicides

  • The direct enantiomeric resolution of 2-(4-chloro-2-methylphenoxy)propanoic acid was achieved using high-performance liquid chromatography, demonstrating its potential in chiral analysis of phenoxypropionate herbicides (Blessington & Crabb, 1989).

Anti-inflammatory Activities

  • New phenolic compounds were isolated from Eucommia ulmoides Oliv., one of which, 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, exhibited modest inhibitory activity against NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

Properties

IUPAC Name

2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)11(10)18-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKVVBDFOFCEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392482
Record name 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590395-60-1
Record name 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.